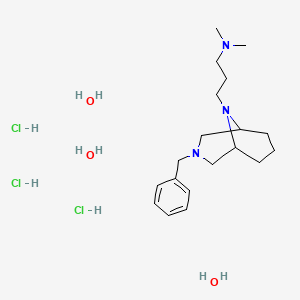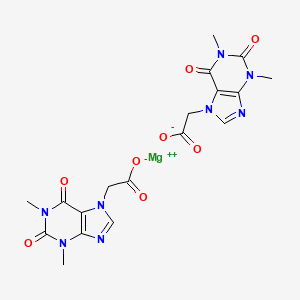
Magnesium 7-theophyllineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 7-theophyllineacetate is a compound that combines magnesium with theophylline, a methylxanthine derivative. Theophylline is known for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . Magnesium, on the other hand, is an essential mineral involved in numerous physiological processes . The combination of these two components results in a compound with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 7-theophyllineacetate typically involves the reaction of theophylline with magnesium salts under controlled conditions. One common method is to dissolve theophylline in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The raw materials are sourced in bulk, and the reaction conditions are optimized to maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Magnesium 7-theophyllineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Theophylline moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can result in a wide range of substituted theophylline derivatives .
Scientific Research Applications
Magnesium 7-theophyllineacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Magnesium 7-theophyllineacetate involves the combined effects of magnesium and theophylline. Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator, leading to bronchodilation and anti-inflammatory effects . Magnesium enhances these effects by stabilizing cell membranes, modulating ion channels, and influencing enzyme activities . Together, they target molecular pathways involved in smooth muscle relaxation, inflammation reduction, and improved respiratory function .
Comparison with Similar Compounds
Similar Compounds
Magnesium citrate: Used as a dietary supplement and laxative.
Magnesium sulfate: Commonly used in medicine for treating eclampsia and as a laxative.
Theophylline: Used as a bronchodilator in respiratory diseases.
Uniqueness
Magnesium 7-theophyllineacetate is unique due to its combined properties of magnesium and theophylline. This combination enhances its therapeutic potential, making it more effective in treating certain conditions compared to its individual components. The synergistic effects of magnesium and theophylline provide a broader range of applications and improved efficacy .
Properties
CAS No. |
38953-16-1 |
|---|---|
Molecular Formula |
C18H18MgN8O8 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
magnesium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/2C9H10N4O4.Mg/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
TYERUTUVDKNUGR-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
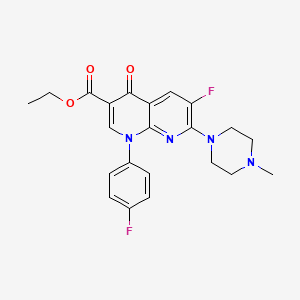
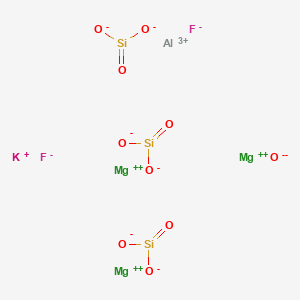
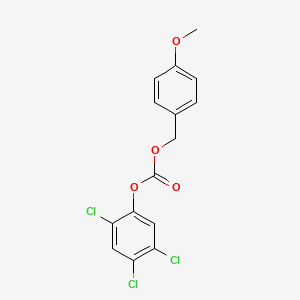
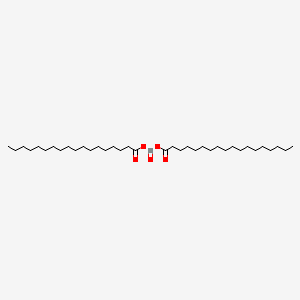

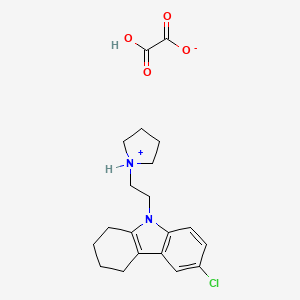
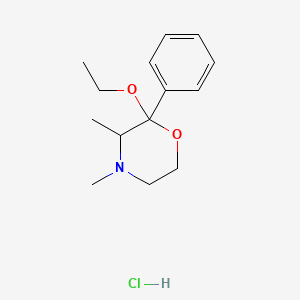
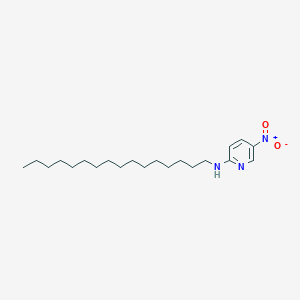
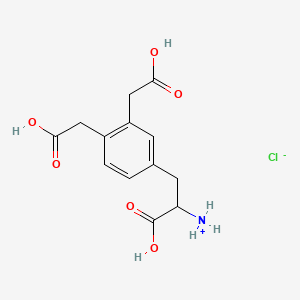

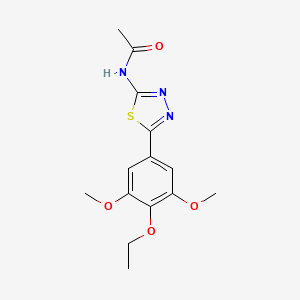
![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
